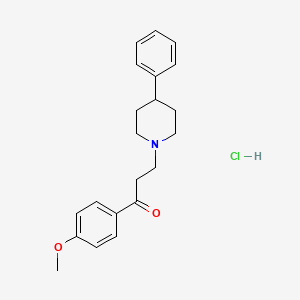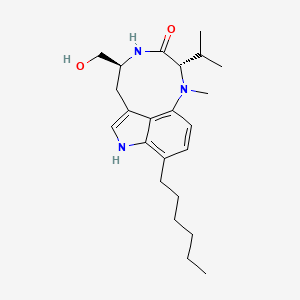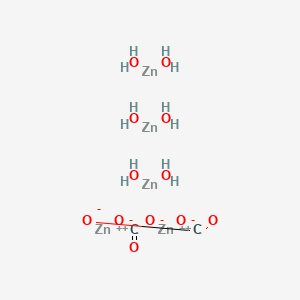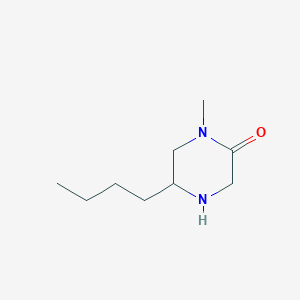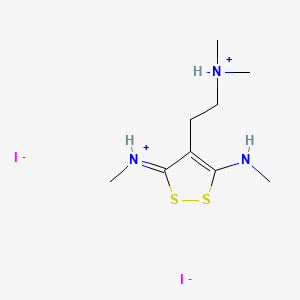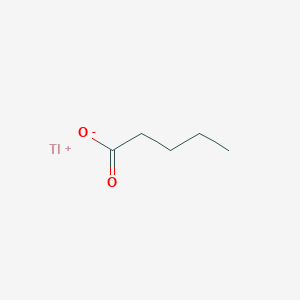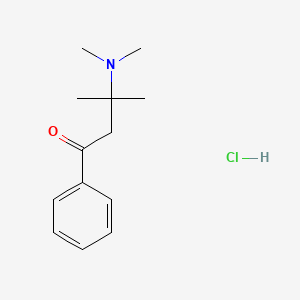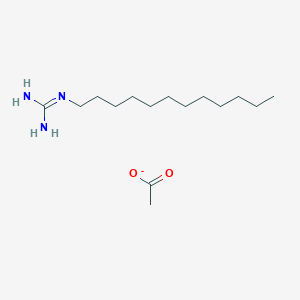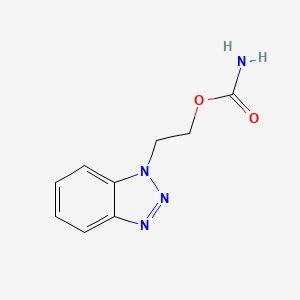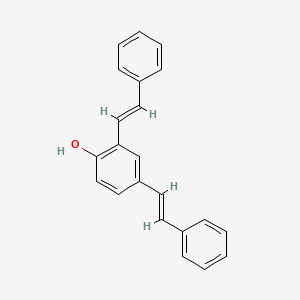
2,4-Distyrylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Distyrylphenol is an organic compound with the molecular formula C22H18O. It is characterized by the presence of two styryl groups attached to the 2 and 4 positions of a phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Distyrylphenol can be synthesized through various methods. One common approach involves the reaction of phenol with styrene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The use of catalysts such as Lewis acids can enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Distyrylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
2,4-Distyrylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies have investigated its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2,4-Distyrylphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating cellular processes and signaling pathways .
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with different chemical properties and applications.
Tristyrylphenol: Used in agrochemical formulations and has distinct structural and functional characteristics compared to 2,4-Distyrylphenol
Uniqueness: Its dual styryl groups provide versatility in chemical synthesis and functionalization, setting it apart from other phenolic compounds .
Propiedades
Número CAS |
2012-21-7 |
|---|---|
Fórmula molecular |
C22H18O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2,4-bis[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C22H18O/c23-22-16-14-20(12-11-18-7-3-1-4-8-18)17-21(22)15-13-19-9-5-2-6-10-19/h1-17,23H/b12-11+,15-13+ |
Clave InChI |
CRPRNPDCERQCDS-NOVYJZLUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2)O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

